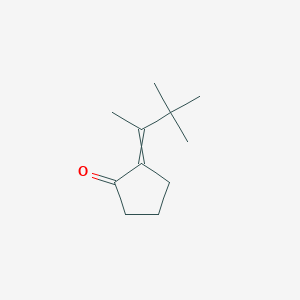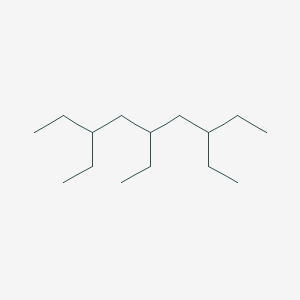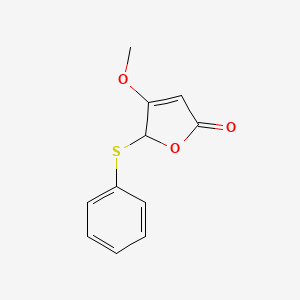![molecular formula C9H22N2O2 B14328189 2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) CAS No. 102170-58-1](/img/structure/B14328189.png)
2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 5-aminopentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 5-aminopentylamine and ethylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acid or base catalysts may be used to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
Applications De Recherche Scientifique
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The alcohol groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]diphenol: This compound has a similar structure but with different functional groups.
2,2’-[(Propane-1,3-diylbis(azanediyl))bis(methylene)]diphenol: Another similar compound with a different carbon chain length.
Uniqueness
2,2’-[(5-Aminopentyl)azanediyl]di(ethan-1-ol) is unique due to its specific combination of amine and alcohol functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
102170-58-1 |
|---|---|
Formule moléculaire |
C9H22N2O2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-[5-aminopentyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H22N2O2/c10-4-2-1-3-5-11(6-8-12)7-9-13/h12-13H,1-10H2 |
Clé InChI |
CMONMJOBILCYRM-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)

![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)



